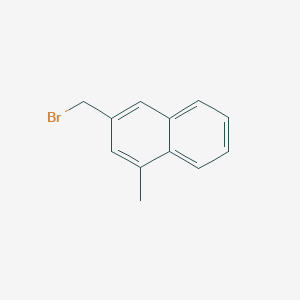

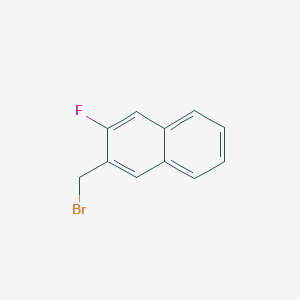

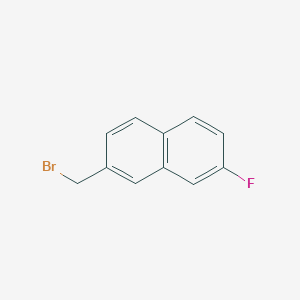

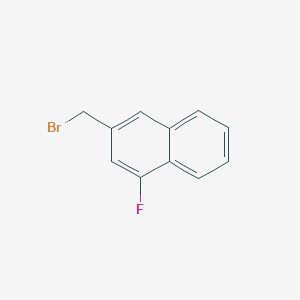

2-(Bromomethyl)-4-fluoronaphthalene

Descripción general

Descripción

2-(Bromomethyl)-4-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene has been identified as a useful fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. This application is particularly relevant in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Synthesis and Environmental Applications : A practical synthesis of 2-bromo-6-methoxynaphthalene was demonstrated using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate. This approach offers potential for future industrial use (Xu & He, 2010).

Spectroscopic Analysis : The microwave spectrum of 2-fluoronaphthalene has been analyzed to provide precise information on its rotational constants, aiding in structure determination. This is crucial for determining the positions of each hydrogen and carbon atom using isotopic substitution (Bak, Christensen, Hansen-Nygaard, & Rastrup-Andersen, 1962).

Chemical Reactivity and Conversion : The atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl has been shown to be convertible into diacid or bis(phosphane) derivatives in high yields when treated with butyllithium (Leroux, Mangano, & Schlosser, 2005).

Photoreactions in Solution : Studies have shown that simple halonaphthalenes in solutions produce substitution products in nucleophilic solvents. Chloronaphthalenes and 1-bromonaphthalene, for example, yield radical products through a triplet state, with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).

Metabolic Studies : The metabolism of 1-fluoronaphthalene by Cunninghamella elegans has been explored, revealing that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).

Vibrational Spectroscopy : The DFT method has been used to accurately assign fundamental vibrational modes in 1-bromo 4-fluoronaphthalene, enabling accurate predictions of its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

Thermal Expansion Studies : The disordered form of 2-fluoronaphthalene exhibits significant thermal-expansion anisotropy, requiring structural interpretation for accurate understanding of its properties (Meresse, Haget, Filhol, & Chanh, 1979).

Propiedades

IUPAC Name |

3-(bromomethyl)-1-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKZXFBULXGGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184706.png)

![[4-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184713.png)